molecular formula C12H6BrCl3F4N2O4 B13660527 Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate

Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate

Cat. No.: B13660527
M. Wt: 504.4 g/mol
InChI Key: MHHTVOGHFBEBJH-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate is a highly substituted benzoate derivative featuring multiple functional groups: a bromo (Br) and fluoro (F) substituent on the aromatic ring, a trifluoromethyl (-CF₃) group at position 5, and a ureido linkage modified with a trichloroacetyl moiety.

Properties

Molecular Formula

C12H6BrCl3F4N2O4

Molecular Weight

504.4 g/mol

IUPAC Name

methyl 4-bromo-3-fluoro-2-[(2,2,2-trichloroacetyl)carbamoylamino]-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C12H6BrCl3F4N2O4/c1-26-8(23)3-2-4(12(18,19)20)5(13)6(17)7(3)21-10(25)22-9(24)11(14,15)16/h2H,1H3,(H2,21,22,24,25)

InChI Key

MHHTVOGHFBEBJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1NC(=O)NC(=O)C(Cl)(Cl)Cl)F)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Step A: Preparation of Methyl 2-amino-4-bromo-3-fluorobenzoate

  • Starting material: 2-amino-4-bromo-3-fluorobenzoic acid (5.0 g, 21.4 mmol)
  • Reagents and conditions: Methanol (30 mL), thionyl chloride (15.6 mL, 21 mmol), 0 °C under argon, then heated to 100 °C for 16 hours.
  • Work-up: Solvent evaporation, dissolution in ethyl acetate, washing with saturated aqueous sodium bicarbonate, drying over sodium sulfate, filtration, concentration.
  • Purification: Silica gel column chromatography using ethyl acetate in hexanes (0% to 20%).
  • Yield: 5.0 g (94%)
  • Characterization: LCMS ESI (+) m/z 249 (M+H); ^1H NMR (300 MHz, CDCl_3) δ 7.53 (dd, J = 8.8, 1.8 Hz, 1H), 6.78 (dd, J = 8.8, 6.3 Hz, 1H), 5.93 (s, 1H), 3.90 (s, 1H).

Step B: Preparation of Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate

  • Starting material: Methyl 2-amino-4-bromo-3-fluorobenzoate (5.0 g, 20 mmol)
  • Reagents and conditions: Iodine (7.16 g, 28 mmol), silver sulfate (5.3 g, 17 mmol), ethanol (200 mL), ambient temperature, 45 minutes.
  • Work-up: Filtration of solids, washing with dichloromethane, concentration, washing organic layer with sodium thiosulfate and brine, drying over sodium sulfate.
  • Yield: 6.66 g (88%)
  • Characterization: LCMS ESI (+) m/z 373 (M+H); ^1H NMR (300 MHz, CDCl_3) δ 8.14 (d, J = 1.9 Hz, 1H), 5.94 (s, 2H), 3.91 (s, 3H).

Step C: Preparation of Methyl 2-acetamido-4-bromo-3-fluoro-5-iodobenzoate

  • Starting material: Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate (3.50 g, 9.4 mmol)
  • Reagents and conditions: Pyridine (2.3 mL, 28 mmol), acetyl chloride (0.79 mL, 11 mmol), dichloromethane, 0 °C to ambient temperature, 16 hours.
  • Work-up: Concentration under vacuum.
  • Purification: Silica gel chromatography with ethyl acetate in hexanes (0% to 30%).
  • Yield: 2.7 g (69%)
  • Characterization: LCMS ESI (+) m/z 417 (M+H); ^1H NMR (300 MHz, CDCl_3) δ 8.87 (s, 1H), 8.25 (s, 1H), 3.95 (s, 3H), 2.26 (s, 3H).

Step D: Preparation of Methyl 2-acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate

  • Starting material: Methyl 2-acetamido-4-bromo-3-fluoro-5-iodobenzoate (1.0 g, 2.4 mmol)
  • Reagents and conditions: Methyl fluorosulfonyldifluoroacetate (0.92 g, 0.72 mmol), N-methylpyrrolidone (22 mL), copper(I) iodide (0.14 g, 0.73 mmol), 80 °C, 16 hours.
  • Work-up: Quenching with water, extraction with ethyl acetate, drying over sodium sulfate.
  • Purification: Silica gel chromatography with ethyl acetate in hexanes (0% to 20%).
  • Yield: 0.64 g (74%)
  • Characterization: LCMS ESI (+) m/z 358 (M+H); ^1H NMR (300 MHz, CDCl_3) δ 9.23 (s, 1H), 8.10 (s, 1H), 3.93 (s, 3H), 2.28 (s, 3H).

Step E: Preparation of 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate

  • Starting material: Methyl 2-acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate (1.20 g, 3.35 mmol)
  • Reagents and conditions: 3 M hydrochloric acid in methanol, 60 °C, 2 hours.
  • Work-up: Evaporation, partition between ethyl acetate and saturated sodium bicarbonate, drying over sodium sulfate.
  • Yield: 1.00 g (94%)
  • Characterization: LCMS ESI (+) m/z 316.9 (M+H); ^1H NMR (300 MHz, CDCl_3) δ 8.01 (s, 1H), 6.28 (s, 2H), 3.94 (s, 3H).

Step F: Preparation of this compound

  • Starting material: 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate (0.80 g, 2.53 mmol)
  • Reagents and conditions: Trichloroethanecarbonyl isocyanate (0.45 mL, 3.79 mmol), tetrahydrofuran (4.2 mL), ambient temperature, 15 minutes.
  • Work-up: Evaporation under reduced pressure, addition of methyl tert-butyl ether (MTBE), filtration of solid.
  • Yield: 0.71 g (56%)
  • Characterization: LCMS ESI (+) m/z 529.99 (M+Na); ^1H NMR (300 MHz, CDCl_3) δ 10.91 (s, 1H), 8.65 (s, 1H), 8.23 (s, 1H), 4.03 (s, 3H).

Summary Table of Preparation Steps

Step Product Name Starting Material Key Reagents/Conditions Yield (%) Key Characterization Data (LCMS m/z, ^1H NMR)
A Methyl 2-amino-4-bromo-3-fluorobenzoate 2-amino-4-bromo-3-fluorobenzoic acid MeOH, SOCl_2, 0 °C to 100 °C, 16 h 94 249 (M+H), δ 7.53, 6.78, 5.93, 3.90 ppm
B Methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate Step A product I2, Ag2SO_4, EtOH, rt, 45 min 88 373 (M+H), δ 8.14, 5.94, 3.91 ppm
C Methyl 2-acetamido-4-bromo-3-fluoro-5-iodobenzoate Step B product Acetyl chloride, pyridine, DCM, 0 °C to rt, 16 h 69 417 (M+H), δ 8.87, 8.25, 3.95, 2.26 ppm
D Methyl 2-acetamido-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate Step C product Methyl fluorosulfonyldifluoroacetate, CuI, NMP, 80 °C, 16 h 74 358 (M+H), δ 9.23, 8.10, 3.93, 2.28 ppm
E 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate Step D product 3 M HCl in MeOH, 60 °C, 2 h 94 316.9 (M+H), δ 8.01, 6.28, 3.94 ppm
F This compound Step E product Trichloroethanecarbonyl isocyanate, THF, rt, 15 min 56 529.99 (M+Na), δ 10.91, 8.65, 8.23, 4.03 ppm

Analysis of Preparation Methods

  • The synthetic route is a classic example of stepwise functional group transformations on an aromatic ring, involving esterification, halogenation, acetylation, trifluoromethylation, deprotection, and urea formation.
  • The key challenge lies in the selective introduction of multiple substituents without cross-reactivity or degradation.
  • The use of thionyl chloride in methanol efficiently converts the carboxylic acid to methyl ester (Step A).
  • Iodination (Step B) employs iodine and silver sulfate to introduce an iodine substituent ortho to the amino group, which is later replaced by trifluoromethyl in Step D.
  • The trifluoromethylation step (Step D) uses methyl fluorosulfonyldifluoroacetate and copper(I) iodide in NMP, a modern method for introducing trifluoromethyl groups under mild conditions.
  • The final ureido group formation (Step F) uses trichloroethanecarbonyl isocyanate, which reacts rapidly at room temperature to form the trichloroacetylureido moiety.
  • Overall yields are moderate to high, with purification mainly via silica gel chromatography ensuring product purity.

Chemical Reactions Analysis

Step 1: Formation of the Ureido Intermediate

A plausible approach involves reacting the benzoate ester with a substituted amine. For example:

  • Reagents : Aniline derivative, carbonyl chloride (e.g., phosgene), base (e.g., triethylamine).

  • Conditions : Inert solvents like dichloromethane or DMF at ambient or elevated temperatures .

Step 2: Trichloroacetylation

The ureido intermediate may undergo acylation with trichloroacetyl chloride:

  • Mechanism : Nucleophilic attack of the amine nitrogen on the carbonyl carbon of trichloroacetyl chloride, forming the ureido-trichloroacetyl linkage.

  • Conditions : Pyridine or sodium bicarbonate as a base, with DMF or dichloromethane as solvent .

Step 3: Halogenation and Trifluoromethylation

  • Bromo/Fluoro Substitution : Achieved via electrophilic aromatic substitution, requiring directing groups (e.g., hydroxyl or nitro groups) to position substituents .

  • Trifluoromethylation : Introduced via coupling reactions (e.g., Suzuki-Miyaura) or direct trifluoromethylation using reagents like trifluoromethyl iodide .

Table 1: Reaction Conditions for Similar Benzoate Derivatives

CompoundReaction TypeYieldReagents/ConditionsSource
Methyl 4-bromo-3-(trifluoromethyl)benzoateCoupling65%K₂CO₃, Et₃N, DCE, 100°C
3-[3-(3,5-Dichloro-4-fluoro-phenyl)-4,4,4-trifluoro-3-hydroxy-butyryl]-5,6-dihydro-4H-cyclopenta[c]thiophene-l-carboxylic acid methyl esterAldol condensation89.3%LiHDMS, THF, -78°C to rt
Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoateCoupling74%K₂CO₃, Et₃N, DCE, reflux

Table 2: Key Functional Group Transformations

Functional GroupTransformationReagentsConditionsSource
Amine → UreidoUrea couplingPhosgene, triethylamineDMF, rt
Hydroxylamine → TrichloroacetylAcylationTrichloroacetyl chloride, pyridineDichloromethane, rt

Challenges and Considerations

  • Regioselectivity : Positioning of substituents (bromo, fluoro) on the aromatic ring requires careful control of directing groups.

  • Stability : The trichloroacetyl group may degrade under certain conditions, necessitating optimized reaction times and solvents.

  • Purification : Complex intermediates may require chromatographic purification, as seen in similar syntheses .

Research Findings from Similar Compounds

  • HDAC Inhibitors : Syntheses involving bromo esters and hydroxyamine intermediates highlight the importance of stepwise functionalization .

  • Biological Activity : While not directly studied for this compound, analogous benzoates show potential in drug discovery (e.g., anticancer agents) .

Scientific Research Applications

Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups enable it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Ureido-Linked Benzoates

Compounds with analogous ureido-modified benzoate backbones demonstrate how substituents impact synthesis and properties:

  • Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and related derivatives () exhibit high yields (89–93%) and molecular weights (~514–548 g/mol) comparable to the target compound.
  • Methyl 2-(3-(3-(tert-butyldimethylsilyloxy)propyl)ureido)-5-(trifluoromethyl)benzoate () shares the trifluoromethyl and ureido groups but replaces the trichloroacetyl group with a silyl-protected hydroxypropyl chain. This difference highlights the role of electron-withdrawing groups (trichloroacetyl vs. silyl ether) in modulating reactivity during synthesis .

Functional Group Variations in Benzoate Esters

  • Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate () substitutes the ureido group with a sulfonamido moiety. Its molecular weight (402.2 g/mol) is lower than the target compound’s estimated weight (~500–550 g/mol), emphasizing the mass contribution of the trichloroacetyl-ureido group .
  • Triflusulfuron methyl ester () is a sulfonylurea herbicide with a triazine ring and trifluoroethoxy group. Unlike the target compound, its mode of action relies on sulfonylurea-mediated inhibition of acetolactate synthase, illustrating how functional group placement dictates agricultural vs.

Molecular and Structural Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (%)
Target Compound* C₁₃H₉BrCl₃F₄N₂O₄ ~520–540 (estimated) -Br, -F, -CF₃, trichloroacetyl-ureido N/A
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) C₂₄H₂₄ClN₅O₃S 514.2 -Cl, thiazole, piperazine 89.1
Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate C₁₅H₁₃BrFNO₄S 402.2 -Br, -F, sulfonamido N/A
Triflusulfuron methyl ester C₁₄H₁₃F₃N₄O₆S 422.3 triazine, trifluoroethoxy, sulfonylurea N/A

*Estimated based on structural analysis.

Research Findings and Implications

  • Synthetic Challenges : The steric bulk of the trichloroacetyl group could reduce reaction yields compared to less substituted analogs (e.g., 89–93% yields in ).
  • Application Divergence : Unlike sulfonylurea herbicides (), the target compound’s structure suggests possible use as a protease inhibitor or kinase-targeting agent in drug discovery, warranting further pharmacological profiling.

Q & A

Q. What are the key considerations for synthesizing Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves sequential functionalization of the benzoate core. Begin with bromination and fluorination at positions 4 and 3, respectively, using regioselective halogenation protocols (e.g., NBS for bromination and Selectfluor® for fluorination). The trifluoromethyl group at position 5 can be introduced via Ullmann coupling or directed ortho-metalation. The trichloroacetyl ureido group at position 2 requires careful protection of the amine intermediate before coupling with trichloroacetyl chloride. Optimize yields by controlling stoichiometry (e.g., 1.2 equivalents of trichloroacetyl chloride), reaction temperature (0–5°C for ureido formation), and purification via preparative HPLC or recrystallization (e.g., using ethyl acetate/hexane). Monitor intermediates by 19F^{19}\text{F} NMR to confirm fluorination efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% required for pharmacological studies).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+: ~550–560 Da) and isotopic patterns for bromine/chlorine.
  • Multinuclear NMR : 1H^{1}\text{H} NMR for aromatic protons, 19F^{19}\text{F} NMR for fluorine environments, and 13C^{13}\text{C} NMR to verify the trichloroacetyl and trifluoromethyl groups.
    Cross-validate with FT-IR for carbonyl (C=O) stretches (~1700 cm1^{-1}) and urea N-H stretches (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved, particularly in cytotoxicity assays?

  • Methodological Answer : Contradictions may arise from impurities (e.g., dehalogenated byproducts) or solvent effects. Perform:
  • HPLC-MS Purity Check : Identify trace impurities (<0.5% threshold) that could interfere with assays.
  • Dose-Response Replication : Test across multiple cell lines (e.g., HeLa, HepG2) with controlled DMSO concentrations (<0.1% v/v).
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation masking true activity.
    Reference marine-derived halogenated compounds (e.g., ), where purity directly impacts anti-proliferative activity .

Q. What strategies are effective for modifying the trichloroacetyl ureido group to enhance metabolic stability without losing target binding?

  • Methodological Answer : Replace the trichloroacetyl group with hydrolytically stable bioisosteres:
  • Sulfonylurea : Introduce a sulfonamide group via reaction with sulfonyl chlorides.
  • Heterocyclic Ureas : Synthesize oxadiazole or triazole analogs (e.g., –8) using cyclization reactions (e.g., Huisgen 1,3-dipolar cycloaddition).
    Validate stability in simulated gastric fluid (SGF) and assess binding affinity via SPR or ITC. Retain the trifluoromethyl group for lipophilicity, as seen in agrochemical analogs () .

Q. How can computational methods predict the compound’s interaction with biological targets, such as kinase enzymes?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) due to the compound’s halogen-rich structure.
  • Docking Parameters : Set grid boxes around ATP-binding pockets; score interactions using AMBER force fields.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities. Compare with experimental IC50_{50} values from kinase inhibition assays.
    Cross-reference with halogen bonding trends in marine sponge-derived alkaloids () .

Experimental Design & Troubleshooting

Q. What steps mitigate low yields during the final coupling of the trichloroacetyl ureido group?

  • Methodological Answer :
  • Activation : Pre-activate the amine intermediate with Hünig’s base (DIPEA) to enhance nucleophilicity.
  • Solvent Optimization : Use anhydrous DCM or THF to avoid hydrolysis of trichloroacetyl chloride.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer.
    If yields remain low, substitute trichloroacetyl chloride with its pentafluorophenyl ester analog for milder conditions () .

Q. How should researchers address solubility challenges in in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use cyclodextrin-based solubilizers or PEG-400/water mixtures (up to 10% v/v).
  • Prodrug Strategy : Synthesize a phosphate ester prodrug at the methyl benzoate position, which hydrolyzes in physiological conditions.
    Validate solubility via nephelometry and compare with structurally similar fluorinated benzoates () .

Data Analysis & Interpretation

Q. How to differentiate between steric and electronic effects of the bromo/fluoro substituents in SAR studies?

  • Methodological Answer :
  • Isosteric Replacement : Synthesize analogs replacing Br with Cl (smaller size) or CF3_3 (similar size but higher electronegativity).
  • Hammett Analysis : Correlate substituent σp_p values with bioactivity to quantify electronic contributions.
  • X-ray Crystallography : Resolve ligand-target complexes to visualize steric clashes (e.g., ’s pyrimidinyl benzoate analogs) .

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